[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate
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Overview
Description
[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a fluoro-substituted phenyl group and a methylprop-2-enoate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl intermediate. This intermediate is then subjected to esterification reactions to introduce the methylprop-2-enoate group. Common reagents used in these reactions include fluorinating agents, esterification catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylprop-2-enoate moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro-substituted phenyl group, potentially converting it to a hydroxy-substituted phenyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxy-substituted phenyl derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and materials science.
Biology: In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can engage in hydrogen bonding and van der Waals interactions with proteins and enzymes, influencing their activity. The methylprop-2-enoate moiety can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
Comparison with Similar Compounds
- 3-fluoro-7-hydroxy-chroman-2,4-dione
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Comparison: Compared to these similar compounds, [4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate is unique due to its dual functional groups, which provide a broader range of chemical reactivity and potential applications. The presence of both a fluoro-substituted phenyl group and a methylprop-2-enoate moiety allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C20H17FO4 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H17FO4/c1-12(2)19(22)24-16-8-5-14(6-9-16)15-7-10-18(17(21)11-15)25-20(23)13(3)4/h5-11H,1,3H2,2,4H3 |
InChI Key |
ZWJMKDWSBGLFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C(=C)C)F |
Related CAS |
1402422-56-3 |
Origin of Product |
United States |
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